2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide
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Overview
Description
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose is a modified sugar molecule where the hydroxyl group at the second carbon position is replaced by an azidoacetyl group. This unique structure makes it a valuable compound in various scientific fields, particularly in glycobiology and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose typically involves the reaction of 2-deoxy-D-mannose with azidoacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly with alkynes, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azido group and alkynes.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the azido group.
Major Products Formed
Substitution Reactions: Various substituted mannose derivatives.
Click Chemistry: Triazole-linked mannose derivatives.
Reduction Reactions: Amino-mannose derivatives.
Scientific Research Applications
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed as a metabolic labeling reagent to study glycan biosynthesis and cell surface glycosylation.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool for imaging glycans in vivo.
Industry: Utilized in the production of glycoproteins and other glycosylated products for various industrial applications
Mechanism of Action
The mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose involves its incorporation into glycans through metabolic pathways. The azido group allows for bioorthogonal reactions, enabling the selective labeling and tracking of glycans in biological systems. This facilitates the study of glycan functions and interactions in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose
- 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose
- 2-[(Azidoacetyl)amino]-2-deoxy-D-xylose
Uniqueness
2-[(Azidoacetyl)amino]-2-deoxy-D-mannose is unique due to its specific structural modification at the second carbon position, which allows for selective reactions with azides. This makes it particularly useful for studying mannose-specific glycosylation pathways and interactions, distinguishing it from other azido-sugars .
Properties
Molecular Formula |
C8H14N4O6 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
SBNIXWHTKPFIQR-SJNFNFGESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Origin of Product |
United States |
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